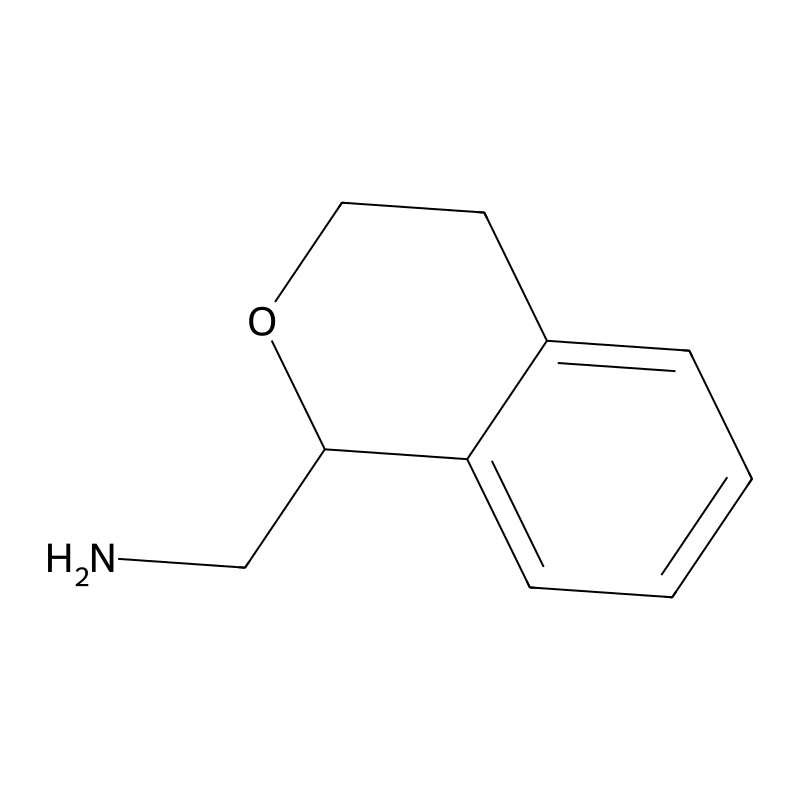

1H-2-Benzopyran-1-methanamine, 3,4-dihydro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-2-Benzopyran-1-methanamine, 3,4-dihydro- (CAS 19158-90-8), commonly known as 1-aminomethylisochroman, is a specialized bicyclic primary amine building block featuring a saturated, oxygen-containing isochroman ring. In industrial and medicinal chemistry, it serves as a critical precursor for the synthesis of central nervous system (CNS) active agents, particularly highly selective dopamine and serotonin receptor ligands. Its procurement value is driven by its unique combination of conformational rigidity, moderated lipophilicity, and precise heteroatom placement. These baseline properties make it an indispensable scaffold for optimizing blood-brain barrier (BBB) permeability and target binding affinity in advanced pharmaceutical development workflows [1].

Substituting 1-aminomethylisochroman with closely related building blocks, such as the carbocyclic 1-aminomethyltetralin or the positional isomer 1-aminomethylchroman, fundamentally compromises the physicochemical and pharmacological profile of the synthesized end-product. The specific placement of the oxygen atom at the 2-position of the isochroman ring prevents detrimental intramolecular hydrogen bonding that occurs in chroman analogs, which would otherwise drastically reduce target potency. Furthermore, the ether linkage in the isochroman core provides a lower, more favorable partition coefficient (LogP) compared to the highly hydrophobic tetralin core. Consequently, generic substitution leads to a loss of receptor selectivity and reduced aqueous solubility, rendering alternative scaffolds unviable for precise CNS formulation and precursor selection [1].

Precursor Suitability: Target Selectivity in Synthesized APIs

When utilized as a precursor for dopamine receptor agonists, the 1-aminomethylisochroman scaffold yields final compounds with exceptional target selectivity. Studies comparing bicyclic dopamine analogs demonstrate that derivatives synthesized from the isochroman core exhibit a >100-fold selectivity for D1-like over D2-like receptors. In stark contrast, repositioning the oxygen atom to synthesize the corresponding chroman analogs results in a significant reduction in D1 potency and an inversion of selectivity toward D2-like receptors, primarily due to unfavorable intramolecular hydrogen bonding [1].

| Evidence Dimension | Receptor selectivity ratio (D1-like vs D2-like) |

| Target Compound Data | >100-fold selectivity for D1-like receptors (isochroman derivatives) |

| Comparator Or Baseline | Chroman derivatives (oxygen at position 1) |

| Quantified Difference | Chroman analogs lose D1 selectivity and invert to D2-like preference |

| Conditions | In vitro radioligand binding assays for dopamine receptor subtypes |

Procurement of the exact isochroman precursor is mandatory for developing D1-selective therapeutics, as positional isomers fail to achieve the required pharmacological profile.

Formulation Compatibility: Moderated Lipophilicity and Solubility

The choice of the bicyclic core profoundly impacts the aqueous solubility and formulation viability of the resulting active pharmaceutical ingredient. The isochroman core, featuring an ether linkage, maintains a moderated lipophilicity (LogP) that is highly favorable for aqueous formulation and blood-brain barrier penetration. When compared to the carbocyclic tetralin core (which lacks the oxygen atom), the isochroman scaffold significantly reduces excessive hydrophobicity, preventing poor aqueous solubility and minimizing non-specific accumulation in lipid-rich tissues[1].

| Evidence Dimension | Lipophilicity (LogP) and aqueous formulation viability |

| Target Compound Data | Moderated lipophilicity supporting aqueous solubility |

| Comparator Or Baseline | Tetralin core (carbocyclic analog) |

| Quantified Difference | Tetralin exhibits significantly higher hydrophobicity, leading to poorer aqueous solubility |

| Conditions | Physicochemical profiling for CNS drug formulation |

Selecting the isochroman scaffold over tetralin ensures better downstream formulation compatibility and bioavailability, reducing the risk of late-stage drug development failure due to insolubility.

Processability: Conformational Rigidity for High-Affinity Binding

The 1-aminomethylisochroman structure provides a rigid, conformationally locked framework that is superior to flexible acyclic amines in advanced synthesis workflows. The bicyclic isochroman ring restricts the rotameric conformation of the ethylamine side chain, aligning it optimally for receptor engagement. Compared to acyclic benzylamine derivatives, the isochroman scaffold eliminates the entropic penalty incurred during target binding, resulting in substantially higher intrinsic binding affinities for the synthesized derivatives [1].

| Evidence Dimension | Entropic penalty and binding affinity |

| Target Compound Data | Conformationally locked side chain yielding high intrinsic affinity |

| Comparator Or Baseline | Acyclic benzylamine derivatives |

| Quantified Difference | Acyclic analogs suffer a high entropic penalty, reducing overall binding efficacy |

| Conditions | Molecular dynamics and in vitro efficacy assays |

The specific conformational restriction of this bicyclic precursor justifies its procurement over cheaper, simpler acyclic amines when high target affinity is a strict project requirement.

Synthesis of D1-Selective Dopamine Agonists

Due to its ability to confer >100-fold selectivity for D1-like receptors over D2-like receptors, 1-aminomethylisochroman is the premier building block for synthesizing advanced dopamine agonists (e.g., A-68930 analogs). It is the required choice for medicinal chemistry programs targeting Parkinson's disease and cognitive disorders where D2-mediated side effects must be avoided [1].

Development of BBB-Permeable CNS Therapeutics

The moderated lipophilicity of the isochroman core makes this compound an ideal precursor for developing CNS-active heterocycles. It is specifically chosen over tetralin analogs in formulation workflows where a balance between aqueous solubility and blood-brain barrier permeability is critical for the final drug product [2].

Conformational Activity Relationship (CAR) Benchmarking

In structural biology and rational drug design, this compound is utilized as a rigid benchmark scaffold. Its locked rotameric conformation allows researchers to precisely map receptor binding pockets and evaluate the entropic benefits of bicyclic systems compared to flexible acyclic amines [1].

References

- [1] Bonner, L. A., et al. (2011). Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues. Journal of Medicinal Chemistry, 54(2), 433-445.

- [2] Free, R. B., et al. (2021). Recent Progress in Development of Dopamine Receptor Subtype-Selective Agents: Potential Therapeutics for Neurological and Psychiatric Disorders. Chemical Reviews, 121(8), 4647-4714.

XLogP3

Dates

Explore Compound Types